N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 898448-09-4
VCID: VC4847096
InChI: InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2
SMILES: C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5
Molecular Formula: C21H20N2O6S3
Molecular Weight: 492.58

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

CAS No.: 898448-09-4

VCID: VC4847096

Molecular Formula: C21H20N2O6S3

Molecular Weight: 492.58

* For research use only. Not for human or veterinary use.

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide - 898448-09-4

Description

The compound N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide is a complex organic molecule that integrates several functional groups, including a thiophene ring, a tetrahydroquinoline moiety, and a sulfonamide group. Its structural complexity suggests potential applications in medicinal chemistry, particularly as a candidate for enzyme inhibition and drug development.

This article provides an in-depth exploration of the compound's synthesis, structural properties, potential biological activities, and applications.

Structural Features

The molecular structure of this compound is characterized by:

  • Core Components:

    • A tetrahydroquinoline moiety fused with a thiophene sulfonyl group.

    • A benzo[d] dioxine ring system attached via a sulfonamide linkage.

  • Chemical Formula: C22H20N2O6S2C_{22}H_{20}N_2O_6S_2

  • Molecular Weight: Approximately 472.54 g/mol.

The presence of sulfonamide and thiophene groups is notable for their roles in enhancing biological activity and solubility. These groups are often found in compounds with antimicrobial and anticancer properties.

Synthesis Pathway

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide typically involves multi-step organic reactions:

  • Preparation of Tetrahydroquinoline Derivative:

    • Starting from commercially available quinoline derivatives.

    • Functionalization at specific positions to introduce the thiophenyl sulfonyl group.

  • Introduction of Benzo[d]14dioxine Moiety:

    • Coupling reactions using sulfonamide chemistry.

    • Optimization of reaction conditions (e.g., temperature and solvent).

  • Purification:

    • Chromatographic techniques such as HPLC or recrystallization to isolate the final product.

The reaction conditions (e.g., pH and catalysts) are critical to achieving high yields and purity.

Potential Biological Activities

Based on structural features and related studies on similar compounds:

  • Enzyme Inhibition:

    • The sulfonamide group is known to inhibit enzymes by mimicking substrate binding.

    • Potential targets include carbonic anhydrase and proteases.

  • Antimicrobial Activity:

    • The thiophene ring may contribute to antibacterial or antifungal properties.

    • Sulfonamides are well-documented for their broad-spectrum antimicrobial effects.

  • Anticancer Potential:

    • Quinoline derivatives have shown promise in inhibiting tumor cell proliferation.

    • Molecular docking studies could reveal interactions with cancer-related enzymes or receptors.

Analytical Characterization

To confirm the structure and purity of the compound:

TechniqueObservations/Results
NMR SpectroscopyPeaks corresponding to aromatic and aliphatic protons.
Mass Spectrometry (MS)Molecular ion peak at m/z=472m/z = 472, confirming molecular weight.
Infrared (IR) SpectroscopySulfonamide (S=O\text{S=O}) stretching around 1350–1150 cm1^{-1}.
Elemental AnalysisMatches theoretical values for C22H20N2O6S2C_{22}H_{20}N_2O_6S_2.

These methods ensure the compound's identity and assess its functional groups' integrity.

Applications in Medicinal Chemistry

This compound holds promise for various applications:

  • Drug Development:

    • Lead compound for designing enzyme inhibitors.

    • Potential scaffold for developing anticancer agents.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications at the thiophene or dioxine rings could improve activity or selectivity.

    • SAR studies can guide further optimization for specific targets.

  • Pharmacokinetics and Drug-Likeness:

    • Computational tools like SwissADME can predict absorption, distribution, metabolism, and excretion (ADME) properties.

    • Preliminary data suggest good drug-like characteristics due to its balanced hydrophilicity/hydrophobicity.

Limitations and Future Directions

While promising, several challenges remain:

  • Synthetic Challenges: Multi-step synthesis requires optimization for scalability.

  • Biological Validation: Experimental validation (e.g., in vitro assays) is needed to confirm predicted activities.

  • Toxicity Studies: Comprehensive safety profiling is essential before clinical applications.

Future research should focus on:

  • Exploring derivatives with improved solubility or potency.

  • Conducting high-throughput screening against diverse biological targets.

  • Investigating its mechanism of action through crystallography or molecular dynamics simulations.

CAS No. 898448-09-4
Product Name N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Molecular Formula C21H20N2O6S3
Molecular Weight 492.58
IUPAC Name N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Standard InChI InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2
Standard InChIKey HYTRANLYMXEVID-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5
Solubility not available
PubChem Compound 16823347
Last Modified Aug 17 2023

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